![molecular formula C18H11ClN2OS B2939510 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole CAS No. 337920-64-6](/img/structure/B2939510.png)
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole (2-CPB) is an organic compound that has been extensively studied due to its interesting properties and potential applications. 2-CPB is a heterocyclic compound containing a benzothiazole ring and a pyridine ring, both of which are connected by a carbon-oxygen (C-O) bond. It was first reported in the literature in 2002 and has since been studied in a variety of fields, including synthetic organic chemistry, materials science, and biochemistry.
科学的研究の応用
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has a wide range of scientific research applications. It has been used as a catalyst in organic synthesis, as a corrosion inhibitor in metalworking, and as a fungicide and insecticide in agriculture. It has also been studied for its potential use as a photosensitizer for photodynamic therapy and as an antioxidant for food preservation. In addition, 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has been used to study the mechanism of action of various drugs, such as antibiotics, and to study the structure and function of proteins and enzymes.
作用機序
The exact mechanism of action of 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole is not yet fully understood. However, it is believed that the compound interacts with the cell membrane, causing disruption of the cell membrane structure. This disruption can lead to inhibition of cell growth and death. In addition, 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has been shown to interact with certain proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to reduce the risk of certain types of cancer and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in a variety of fields. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its effects on cells can be unpredictable. In addition, it can be toxic in large doses, and it can interact with other compounds in unpredictable ways.
将来の方向性
In the future, 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole could be further studied for its potential use as a photosensitizer for photodynamic therapy, as an antioxidant for food preservation, and as an inhibitor of certain proteins and enzymes. Additionally, it could be studied for its potential use as an anti-cancer drug, as a fungicide and insecticide, and as a corrosion inhibitor. Finally, it could be studied for its potential use in the development of new materials and in the development of new methods of organic synthesis.
合成法
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole can be synthesized through a two-step reaction sequence. The first step involves the reaction of 4-chlorophenol with thiourea in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate 2-chloro-4-thioureido-1,3-benzothiazole. The second step involves the reaction of the intermediate with pyridine in the presence of a base, such as sodium hydroxide, to form 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole. The reaction is usually carried out at temperatures between 50-100°C and can be completed in several hours.
特性
IUPAC Name |
2-[2-(4-chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRUHMXESXDUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

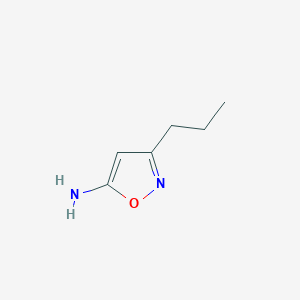
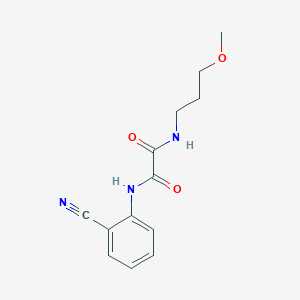
![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)
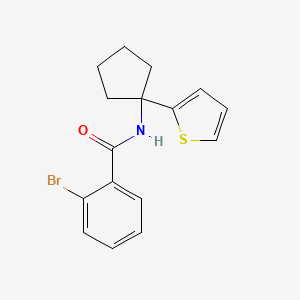


![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)
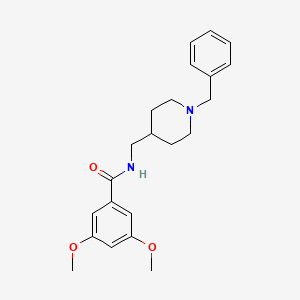
![4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2939441.png)
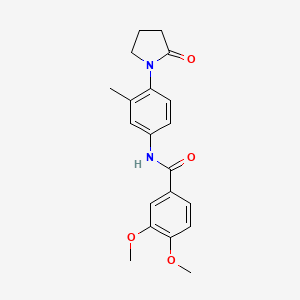
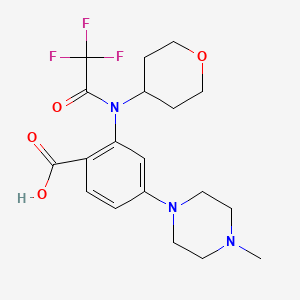
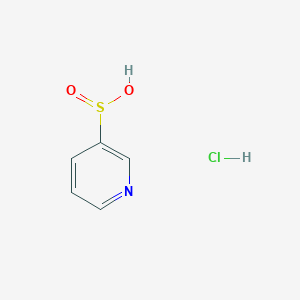
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)
![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)